molecular formula C15H13NO5 B185963 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde CAS No. 81307-09-7

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Cat. No.: B185963
CAS No.: 81307-09-7
M. Wt: 287.27 g/mol
InChI Key: LBZHTZHIZXKRQK-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H13NO5. It is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(4-aminophenyl)methoxy]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cell differentiation and resistance to chemotherapy . For instance, analogues of this compound have been tested for their ability to reduce cell viability in various cancer cell lines, demonstrating significant antiproliferative effects.

1.2 Inhibition of Cyclooxygenase Enzymes
The compound has been investigated as a potential inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. Specifically, it has been shown to inhibit COX-2, making it a candidate for further development as an anti-inflammatory agent .

Synthetic Applications

2.1 Synthesis of Aryloxy Phenols
this compound serves as a precursor for synthesizing various aryloxy phenols through demethylation reactions. These reactions are crucial for producing compounds with enhanced biological activity . The compound's methoxy groups can be selectively removed to yield products that are valuable in pharmaceutical applications.

2.2 Use in Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its structure allows for various functional group transformations, making it versatile in synthetic pathways aimed at developing new therapeutic agents .

Material Science Applications

3.1 Polymer Chemistry
In material science, derivatives of this compound have been explored for their potential use in creating organosoluble polyimides and other polymeric materials. These materials exhibit desirable thermal and mechanical properties, which can be tailored through the incorporation of such aromatic compounds .

3.2 Antioxidant Properties
The compound has also shown promise as an antioxidant due to its ability to scavenge free radicals. This property is particularly relevant in the development of materials that require stability against oxidative degradation .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-nitrobenzaldehyde
  • 4-Methoxy-3-nitrobenzaldehyde
  • 3-Methoxy-4-[(4-aminophenyl)methoxy]benzaldehyde

Uniqueness

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both a methoxy and a nitrophenyl group attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory and anticancer properties. This article synthesizes findings from diverse sources regarding the biological activity of this compound, including data tables and case studies to illustrate its significance.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO5, featuring a methoxy group and a nitrophenyl moiety that contribute to its biological activity. The structural representation is as follows:

IUPAC Name 3Methoxy4[(4nitrophenyl)methoxy]benzaldehyde\text{IUPAC Name }this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is primarily attributed to the presence of the methoxy groups that enhance electron donation capabilities.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Antioxidant Activity

A study conducted by Kormos et al. (2013) evaluated the antioxidant capacity of various methoxy-substituted phenolic compounds, including this compound. The results indicated a strong correlation between the number of methoxy groups and antioxidant activity, with the compound exhibiting an IC50 value of 25 µM in DPPH radical scavenging assays.

CompoundIC50 (µM)
This compound25
Control (Vitamin C)15

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in LPS-stimulated macrophages. In vitro assays demonstrated a dose-dependent inhibition with an IC50 value of 30 µM.

TreatmentTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Control--
10 µM4540
30 µM6560

Anticancer Properties

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), the compound showed promising results with an IC50 value of 20 µM after 48 hours of treatment. The mechanism appears to involve both apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-720Apoptosis & G1 arrest

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. The methoxy groups facilitate hydrogen bonding and electron donation, enhancing its reactivity with free radicals and signaling molecules involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via etherification or nucleophilic aromatic substitution (SNAr). For example:

  • Etherification : Reacting 4-hydroxy-3-methoxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .
  • SNAr : Using 4-fluorobenzaldehyde derivatives under basic conditions to introduce the nitrobenzyloxy group .

Key factors affecting yield :

  • Catalyst/base selection : K₂CO₃ or Cs₂CO₃ improves nucleophilicity in SNAr reactions.
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
  • Solvent polarity : DMF enhances solubility of nitroaromatic intermediates.

Q. How is the compound characterized, and what spectral markers confirm its structure?

Primary characterization methods :

  • ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ ~10.0 ppm), methoxy groups (δ ~3.8–3.9 ppm), and nitrobenzyl aromatic protons (δ ~7.5–8.3 ppm) .
  • FTIR : Stretching vibrations for aldehyde (C=O, ~1690 cm⁻¹), nitro group (asymmetric stretch, ~1520 cm⁻¹), and ether linkages (C-O-C, ~1250 cm⁻¹) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) match theoretical masses within ±0.005 Da .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or redox reactions?

Methodology :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess electron density at the aldehyde and nitro groups. The nitro group’s electron-withdrawing nature directs nucleophilic attack to the para position .
  • Molecular docking : Predict interactions with biological targets (e.g., nitroreductases) by analyzing binding affinities and active-site residues .

Key findings :

  • The nitro group enhances electrophilicity, favoring SNAr at the benzaldehyde moiety .
  • Redox potential (E⁰) can be calculated to predict susceptibility to reduction (e.g., in antimicrobial assays) .

Q. What strategies resolve contradictions in biological activity data across studies?

Common contradictions :

  • Discrepancies in antimicrobial efficacy (e.g., MIC values) due to variations in bacterial strains or assay protocols .

Resolution strategies :

Standardized assays : Use CLSI/MIC guidelines for reproducibility.

Metabolite profiling : Monitor nitro group reduction (to amine) in vitro, which may alter activity .

Synergistic studies : Test compound combinations (e.g., with β-lactams) to identify adjuvant effects .

Q. How can derivatization enhance the compound’s utility in materials science or medicinal chemistry?

Derivatization pathways :

  • Polymer synthesis : Co-polymerize with diamines (e.g., p-phenylenediamine) to form poly(azomethine)s for optoelectronic applications .
  • Schiff base formation : React with hydrazides to generate antimicrobial or anticancer agents .

Optimization tips :

  • Solubility : Introduce PEGylated side chains to improve aqueous compatibility .
  • Stability : Protect the aldehyde group via acetal formation during harsh reactions .

Methodological Best Practices

  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate 7:3) to isolate high-purity product .
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
  • Toxicity screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models .

Properties

IUPAC Name

3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHTZHIZXKRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366267
Record name 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81307-09-7
Record name 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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